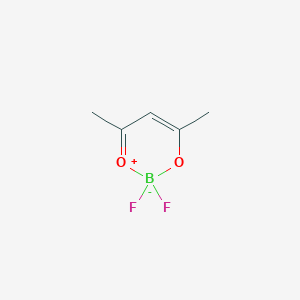
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide is a boron-containing compound known for its unique chemical structure and properties. This compound is part of the dioxaborinine family, which is characterized by the presence of boron atoms within a heterocyclic ring. The presence of fluorine atoms and methyl groups further enhances its reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide typically involves the reaction of pentane-2,4-dione with boron trifluoride etherate (BF3·OEt2) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a dry solvent like dichloromethane (CH2Cl2) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Complex Formation: It can form complexes with metals and other organic molecules, enhancing its utility in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorine-substituted derivatives, while oxidation reactions can produce boronic acids or esters.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in the development of fluorescent dyes and probes for biological imaging.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide involves its ability to interact with various molecular targets through its boron center. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in chemical reactions. Additionally, the presence of fluorine atoms enhances its electron-withdrawing properties, influencing its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Difluoro-4,6-di-p-tolyl-2H-1,3,2-dioxaborinine
- 2,2-Difluoro-4,6-dimethyl-2H-1λ3,3,2λ4-dioxaborinine
- Difluoro {2- [1- (3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole}boron
Uniqueness
2,2-Difluoro-4,6-dimethyl-2H-1,3,2-dioxaborinin-1-ium-2-uide stands out due to its specific substitution pattern and the presence of both fluorine and methyl groups. These features contribute to its unique reactivity and stability, making it a valuable compound in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
15390-25-7 |
|---|---|
Molekularformel |
C5H7BF2O2 |
Molekulargewicht |
147.92 g/mol |
IUPAC-Name |
2,2-difluoro-4,6-dimethyl-1-oxa-3-oxonia-2-boranuidacyclohexa-3,5-diene |
InChI |
InChI=1S/C5H7BF2O2/c1-4-3-5(2)10-6(7,8)9-4/h3H,1-2H3 |
InChI-Schlüssel |
UAEGSWGMLVSQPF-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]1(OC(=CC(=[O+]1)C)C)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



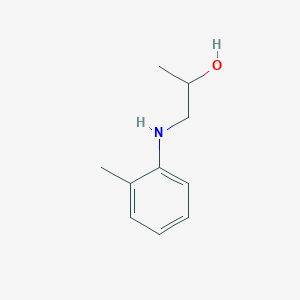

![4-[2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazinyl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B14021380.png)
![6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-](/img/structure/B14021383.png)
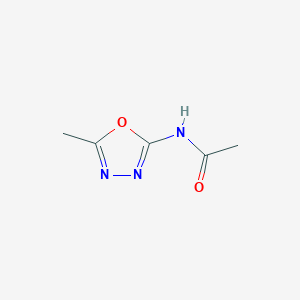
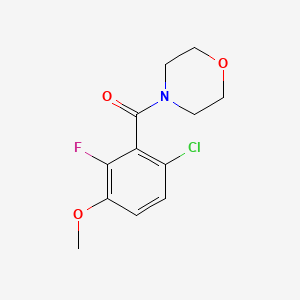
![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
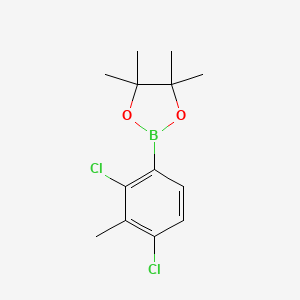
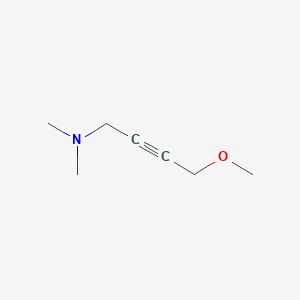
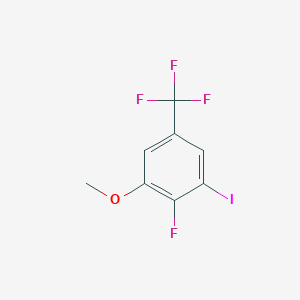

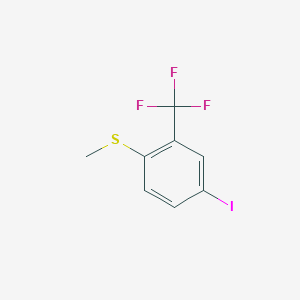
![2-[(4bS)-1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate](/img/structure/B14021423.png)
